6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are a group of indole alkaloids that have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity . For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid that serves as a precursor to serotonin and melatonin.
Lysergic acid diethylamide (LSD): A well-known psychoactive compound with an indole nucleus.
Uniqueness
What sets 6-chloro-N-{2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide apart is its unique combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its trimethoxyphenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C23H25ClN4O5 |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
6-chloro-N-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C23H25ClN4O5/c1-31-19-9-14(10-20(32-2)22(19)33-3)26-21(29)11-25-23(30)28-7-6-15-16-8-13(24)4-5-17(16)27-18(15)12-28/h4-5,8-10,27H,6-7,11-12H2,1-3H3,(H,25,30)(H,26,29) |
InChI Key |
JJNQSRCRNKVIIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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